![molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7](/img/structure/B2401123.png)
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
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Overview
Description
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with a molecular formula of C14H22N4O and a molecular weight of 262.35 g/mol This compound features a benzamide core substituted with an amino group and a piperidine ring, which is further substituted with a dimethylamino group
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition likely results in changes to the signaling pathways these kinases are involved in, potentially leading to altered cellular functions.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide typically involves the coupling of a substituted benzamide with a piperidine derivative. One common method involves the reaction of 2-amino-4-chlorobenzamide with 3-(dimethylamino)piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine ring structure and are studied for their pharmacological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have similar benzamide cores and are evaluated for their anti-inflammatory properties.
Uniqueness
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with significant biological activity, particularly in the context of enzyme inhibition and receptor binding. Its molecular formula is C14H22N4O, with a molecular weight of 262.35 g/mol. This compound has garnered attention for its potential therapeutic applications, especially in oncology and pharmacology.
The primary targets of this compound include:
- Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK can disrupt signaling pathways involved in cancer progression.
- c-ros Oncogene 1 Kinase (ROS1) : Similar to ALK, ROS1 plays a role in various cancers, making it a critical target for therapeutic intervention.
The compound's mode of action involves binding to these kinases and inhibiting their activity, which may lead to reduced tumor growth and proliferation in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes, including lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis . This inhibition correlates with the potential to mitigate adverse drug reactions associated with certain pharmaceuticals.
Receptor Binding :
- In vitro studies have demonstrated that the compound can bind effectively to receptors involved in critical signaling pathways, such as the Hedgehog (Hh) signaling pathway. This pathway is crucial for cell differentiation and growth, and its dysregulation is linked to several types of cancer .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Inhibition of ALK and ROS1 :
- A study demonstrated that the compound effectively inhibited ALK and ROS1 activity in cellular models, resulting in decreased cell proliferation in cancer lines expressing these kinases. The IC50 values for these interactions were reported at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic window.
- Impact on Phospholipidosis :
- Hedgehog Signaling Pathway :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFVZKCSSAVNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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